(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
CAS No.: 105362-46-7
Cat. No.: VC4068309
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69
* For research use only. Not for human or veterinary use.

CAS No. | 105362-46-7 |
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Molecular Formula | C10H13ClN4 |
Molecular Weight | 224.69 |
IUPAC Name | (5-methyl-2-phenyltriazol-4-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H12N4.ClH/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9;/h2-6H,7,11H2,1H3;1H |
Standard InChI Key | IUVQFDROKSMNLA-UHFFFAOYSA-N |
SMILES | CC1=NN(N=C1CN)C2=CC=CC=C2.Cl |
Canonical SMILES | CC1=NN(N=C1CN)C2=CC=CC=C2.Cl |
Structural Features and Chemical Identity
Core Architecture
The compound’s scaffold consists of a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms. Key substituents include:
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Methyl group at position 5, enhancing steric bulk and influencing electronic properties.
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Phenyl group at position 2, providing aromatic stacking potential.
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Methanamine at position 4, protonated as a hydrochloride salt to improve solubility .
The hydrochloride salt form (Cl⁻ counterion) stabilizes the protonated amine, making the compound suitable for aqueous-based reactions.
Discrepancies in CAS Registry
Two distinct CAS numbers are reported:
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105362-46-7 (VulcanChem)
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1187928-66-0 (Parchem)
This inconsistency suggests potential variations in stereochemistry, salt forms, or synthetic pathways, underscoring the need for standardized characterization .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃ClN₄ | |
Molecular Weight | 224.69 g/mol | |
CAS Numbers | 105362-46-7, 1187928-66-0 | |
IUPAC Name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride |
Synthetic Routes and Methodological Challenges
Documented Analogous Syntheses
A closely related compound, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, is synthesized via:
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Acetylation: React 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride and triethylamine in toluene .
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Hydrolysis: Treat intermediates with sodium hydroxide and ethanol to yield the alcohol .
Conversion of the alcohol to methanamine would require additional steps, such as Mitsunobu reaction with phthalimide followed by hydrazine deprotection .
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Expected signals include:
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¹³C NMR: Peaks for triazole carbons (δ 140–160 ppm), phenyl carbons (δ 125–135 ppm), and methyl carbon (δ 20–25 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 224.69, with fragmentation patterns indicating loss of HCl (Δ m/z 36.46).
Challenges and Future Directions
Knowledge Gaps
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Synthetic Reproducibility: Conflicting CAS numbers and undocumented steps hinder large-scale production.
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Biological Data: No direct studies on efficacy or toxicity exist .
Recommended Studies
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Structure-Activity Relationships (SAR): Modify substituents to optimize potency.
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In Vivo Testing: Evaluate pharmacokinetics and safety in model organisms.
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